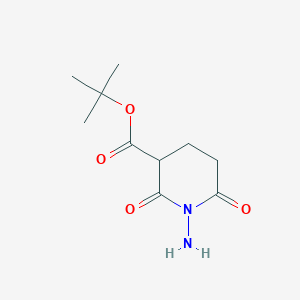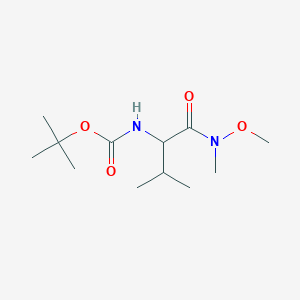
N-Boc-D-valine N'-methoxy-N'-methylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-D-valine N’-methoxy-N’-methylamide is a compound that belongs to the class of N-Boc-protected amino acids. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amino group is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-D-valine N’-methoxy-N’-methylamide typically involves the protection of the amino group of D-valine with a Boc group, followed by the formation of the N-methoxy-N-methylamide. One common method involves the use of diisobutylaluminum hydride (DIBAL-H) for the reduction of Boc-D-valine methyl ester to Boc-D-valinol, which is then oxidized to Boc-D-valine N’-methoxy-N’-methylamide .
Industrial Production Methods
In industrial settings, the synthesis of N-Boc-D-valine N’-methoxy-N’-methylamide can be carried out using continuous flow reactors. This method allows for efficient and scalable production, with the use of solid acid catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-Boc-D-valine N’-methoxy-N’-methylamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4) is commonly used for the reduction of amides to alcohols.
Reduction: Diisobutylaluminum hydride (DIBAL-H) is used for the reduction of esters to alcohols.
Substitution: Trifluoroacetic acid (TFA) is often used for the deprotection of Boc groups.
Major Products Formed
The major products formed from these reactions include alcohols, amines, and deprotected amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Boc-D-valine N’-methoxy-N’-methylamide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of N-Boc-D-valine N’-methoxy-N’-methylamide involves the temporary protection of the amino group, allowing for selective reactions to occur at other functional groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, making it a versatile protecting group in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-valine N’-methoxy-N’-methylamide: Similar in structure but with the L-isomer of valine.
N-Fmoc-D-valine N’-methoxy-N’-methylamide: Uses the Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc.
N-Cbz-D-valine N’-methoxy-N’-methylamide: Uses the Cbz (carbobenzyloxy) protecting group.
Uniqueness
N-Boc-D-valine N’-methoxy-N’-methylamide is unique due to its use of the Boc protecting group, which offers stability under basic conditions and can be easily removed under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required .
Properties
IUPAC Name |
tert-butyl N-[1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBFCGUIFHFYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400882 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methylvalinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293329-55-2 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methylvalinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
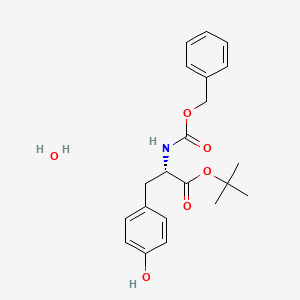
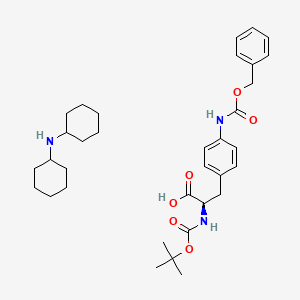
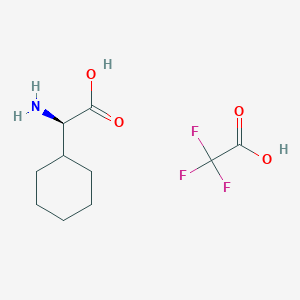
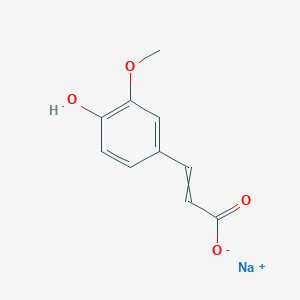
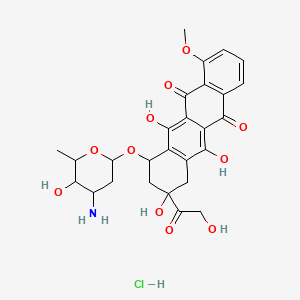
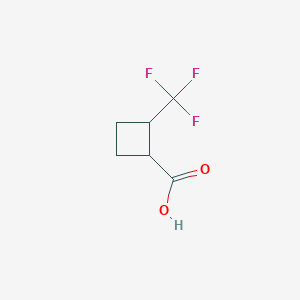
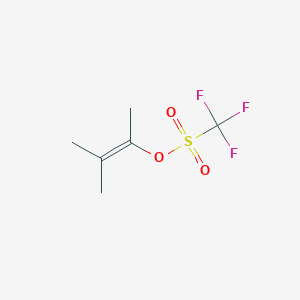
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid](/img/structure/B7888836.png)
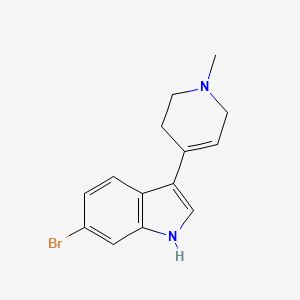

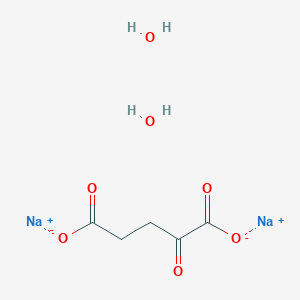
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7888863.png)
